Tulathromycin A is synthesized from various precursors through chemical processes. It is classified under small molecules and specifically categorized as an organic oxygen compound. Within the broader classification, it falls under organooxygen compounds and is further identified as an aminoglycoside. This classification highlights its structural features and functional groups, which are essential for its biological activity .
The synthesis of Tulathromycin A involves several key steps that enhance efficiency and yield. A notable method includes:
The process emphasizes minimizing reaction time and maximizing efficiency while reducing costs associated with synthesis .
Tulathromycin A has a complex molecular structure represented by the chemical formula . Its average molecular weight is approximately 806.092 g/mol. The structure features multiple functional groups, including amino acids and sugar moieties, which contribute to its pharmacological properties. The detailed molecular framework includes elements such as:
Tulathromycin A undergoes various chemical reactions that are crucial for its synthesis and functionality:
The mechanism of action of Tulathromycin A primarily involves inhibiting bacterial protein synthesis. This antibiotic binds to the 50S ribosomal subunit, disrupting the translation process essential for bacterial growth and replication. Additionally, Tulathromycin A has been shown to modulate lipid signaling pathways in bovine neutrophils, leading to reduced production of pro-inflammatory eicosanoids while promoting pro-resolving lipoxins. This dual action not only addresses bacterial infections but also aids in resolving inflammation, highlighting its multifaceted role in veterinary medicine .
Tulathromycin A exhibits several notable physical and chemical properties:
These properties are critical for ensuring effective formulation in veterinary applications .
Tulathromycin A finds extensive use in veterinary medicine, particularly for treating respiratory diseases in livestock. Its ability to effectively combat bacterial infections while also modulating inflammatory responses makes it invaluable in managing animal health. Research continues into its potential applications beyond veterinary use, exploring its effects on human health and other therapeutic areas due to its unique mechanism of action .
Tulathromycin A Diastereomer arises as a synthetic byproduct during the semi-synthetic production of tulathromycin A, a triamilide macrolide antibiotic. The parent compound, tulathromycin A (CAS 217500-96-4), contains 13 stereocenters, making precise stereochemical control challenging. The diastereomer (CAS 217500-34-0) typically forms via epimerization at C-3 or C-5 under acidic or basic conditions during glycosylation or lactonization steps. Polar aprotic solvents like DMF further promote thermodynamic equilibration, favoring diastereomer interconversion [3] [5].
Separation relies on fractional crystallization exploiting differential solubility and crystal lattice energies. Diastereomeric salts (e.g., phenylethylammonium mandelate) exhibit eutonic behavior in ternary phase diagrams, enabling isolation. Analytical differentiation uses reversed-phase HPLC with a C8 column (e.g., Zorbax SB-C8), resolving the diastereomer at 12.3 ± 0.2 min (resolution >2.5) under a gradient of 0.1% formic acid/acetonitrile [3] [5]. Tandem mass spectrometry (MS/MS) identifies a precursor ion at m/z 403.2 [M+2H]²⁺ and a product ion at m/z 577.3 [M+H–C₅H₉NO]⁺ [5].
Table 1: Analytical Parameters for Tulathromycin A Diastereomer Separation
Parameter | Value | Conditions |
---|---|---|
Retention time (HPLC) | 12.3 ± 0.2 min | C8 column, 0.1% formic acid/acetonitrile gradient |
MS/MS precursor ion | m/z 403.2 [M+2H]²⁺ | Electrospray ionization |
Resolution (Rs) | >2.5 | UV detection at 210 nm |
Limit of detection | 0.1 ng on-column |
Stereochemical alterations profoundly impact molecular recognition. The diastereomer shows a 10-fold reduction in binding affinity for the bacterial 50S ribosomal subunit compared to tulathromycin A. This arises from disrupted hydrogen bonding and hydrophobic interactions within the nascent peptide exit tunnel, where natural tulathromycin A binds the 23S rRNA [9] [2].
The diastereomer’s altered configuration also reduces penetration through gram-negative bacterial membranes. Tulathromycin A’s cationic amines (pKa ~8–10) facilitate outer membrane disruption via electrostatic interactions with lipopolysaccharides. Molecular dynamics simulations indicate the diastereomer’s stereochemistry compromises optimal amphiphilic topology, reducing membrane fluidity modulation and cellular uptake [7] [10]. In Actinobacillus pleuropneumoniae, the diastereomer’s MIC values exceed tulathromycin A’s by 8–16-fold, correlating with impaired bactericidal activity [7].
Table 2: Biological Activity Comparison
Parameter | Tulathromycin A | Diastereomer |
---|---|---|
Ribosomal binding affinity (Kd, nM) | 2.8 | 28.0 |
MIC against A. pleuropneumoniae (µg/mL) | 16–32 | 128–256 |
Membrane penetration efficiency | High | Moderate |
Tulathromycin exists as a mixture of ~90% tulathromycin A (15-membered ring) and ~10% tulathromycin B (13-membered ring; CAS 280755-12-6). Both share identical amine-functionalized side chains but differ in lactone ring size. Tulathromycin B exhibits 2–4-fold lower potency against Pasteurella multocida and Mycoplasma bovis due to reduced ribosomal binding stability [6].
Among veterinary macrolides, tildipirosin (16-membered ring) and gamithromycin (15-membered azalide) lack tulathromycin’s triamilide structure. Tildipirosin’s MIC90 against Mannheimia haemolytica is 2 µg/mL versus tulathromycin A’s 2 µg/mL, but its ring size limits activity against Mycoplasma bovis (MIC90 >64 µg/mL). Tulathromycin A’s three amine groups enable superior tissue penetration (lung-to-plasma ratio >150 in cattle) and acidic environment stability [2] [9].
Table 3: Structural and Activity Comparison of Key Veterinary Macrolides
Compound | Ring Size | Key Functional Groups | MIC90 (µg/mL) vs M. haemolytica | Notable Activity Gaps |
---|---|---|---|---|
Tulathromycin A | 15-membered | Three amines | 2 | None |
Tulathromycin B | 13-membered | Three amines | 8 | M. bovis, H. somni |
Tildipirosin | 16-membered | Two amines | 2 | M. bovis, A. pleuropneumoniae |
Gamithromycin | 15-membered | One amine | 1 | F. necrophorum, P. levii |
Stereochemical purity is critical for efficacy. Impurities like the diastereomer and tulathromycin N-oxide (CAS not assigned) form during synthesis or storage. The N-oxide derivative, resulting from amine oxidation, shows negligible antibacterial activity due to loss of cationic charge [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7